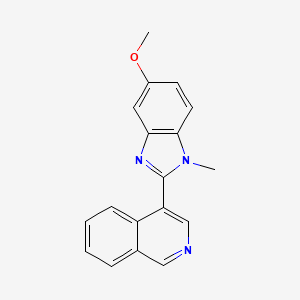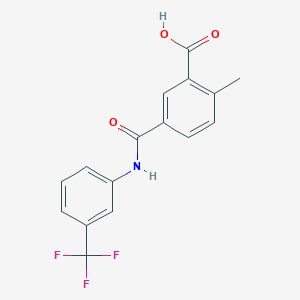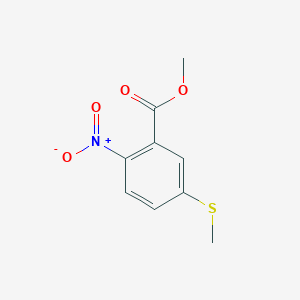
4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It features a benzimidazole moiety fused with an isoquinoline structure. Benzimidazoles are known for their diverse pharmacological activities, while isoquinolines are notable for their presence in various natural alkaloids. The combination of these two structures in a single molecule offers potential for unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid to form the benzimidazole core, followed by cyclization with an appropriate isoquinoline precursor. The reaction conditions often involve the use of catalysts such as palladium or copper, and may require microwave irradiation to enhance reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the electronic properties of the molecule, potentially altering its reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline involves its interaction with specific molecular targets. The benzimidazole moiety is known to inhibit various enzymes, while the isoquinoline structure can interact with DNA and proteins. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-[[(5-Methoxy-1H-benzimidazol-2-yl)sulfonyl]methyl]-3,5-dimethylpyridine 1-oxide: This compound shares the benzimidazole core but has different substituents, leading to distinct properties.
5-Methoxybenzimidazole: A simpler structure that lacks the isoquinoline moiety, resulting in different biological activities.
Uniqueness
4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline is unique due to the combination of benzimidazole and isoquinoline structures, which confer a wide range of potential applications and biological activities. Its ability to undergo various chemical reactions and its diverse scientific research applications make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C18H15N3O |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
4-(5-methoxy-1-methylbenzimidazol-2-yl)isoquinoline |
InChI |
InChI=1S/C18H15N3O/c1-21-17-8-7-13(22-2)9-16(17)20-18(21)15-11-19-10-12-5-3-4-6-14(12)15/h3-11H,1-2H3 |
InChI Key |
QGNPBPXWNUXAKW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1C3=CN=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869809.png)

![N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide](/img/structure/B13869818.png)





![2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide](/img/structure/B13869848.png)
![3-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B13869855.png)


